2-((Dimethylamino)methylene)-1-(2,2,2-trifluoroacetyl)pyrrolidin-3-one
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Overview
Description
2-((Dimethylamino)methylene)-1-(2,2,2-trifluoroacetyl)pyrrolidin-3-one is a synthetic organic compound that features a pyrrolidinone core with a trifluoroacetyl group and a dimethylamino methylene substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Dimethylamino)methylene)-1-(2,2,2-trifluoroacetyl)pyrrolidin-3-one typically involves the following steps:
Formation of the Pyrrolidinone Core: This can be achieved through a cyclization reaction involving a suitable precursor such as a γ-amino acid or an equivalent.
Introduction of the Trifluoroacetyl Group: This step involves the acylation of the pyrrolidinone core using trifluoroacetic anhydride or trifluoroacetyl chloride under basic conditions.
Addition of the Dimethylamino Methylene Group: This can be done through a condensation reaction with dimethylformamide dimethyl acetal (DMF-DMA) or a similar reagent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the dimethylamino methylene group.
Reduction: Reduction reactions could target the carbonyl group in the trifluoroacetyl moiety.
Substitution: Nucleophilic substitution reactions may occur at the trifluoroacetyl group or the dimethylamino methylene group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield a corresponding N-oxide, while reduction could produce an alcohol or amine derivative.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Exploration as a drug candidate for various therapeutic areas.
Industry: Use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoroacetyl group could enhance its binding affinity and selectivity, while the dimethylamino methylene group may influence its pharmacokinetic properties.
Comparison with Similar Compounds
Similar compounds include other pyrrolidinone derivatives with different substituents. For example:
1-(2,2,2-Trifluoroacetyl)pyrrolidin-3-one: Lacks the dimethylamino methylene group.
2-((Dimethylamino)methylene)-1-acetylpyrrolidin-3-one: Contains an acetyl group instead of a trifluoroacetyl group.
The unique combination of the trifluoroacetyl and dimethylamino methylene groups in 2-((Dimethylamino)methylene)-1-(2,2,2-trifluoroacetyl)pyrrolidin-3-one may confer distinct chemical and biological properties, making it a valuable compound for further study.
Properties
Molecular Formula |
C9H11F3N2O2 |
---|---|
Molecular Weight |
236.19 g/mol |
IUPAC Name |
2-(dimethylaminomethylidene)-1-(2,2,2-trifluoroacetyl)pyrrolidin-3-one |
InChI |
InChI=1S/C9H11F3N2O2/c1-13(2)5-6-7(15)3-4-14(6)8(16)9(10,11)12/h5H,3-4H2,1-2H3 |
InChI Key |
GUUKWIFUEFOPDD-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C=C1C(=O)CCN1C(=O)C(F)(F)F |
Origin of Product |
United States |
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